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2-Nitrophenyl b-D-glucopyranoside

Enzyme kinetics Myxomycete biochemistry Substrate specificity

Essential chromogenic substrate for β-glucosidase assays. It uniquely discriminates between isoforms (e.g., 130 vs 230 kDa in slime molds) and reports on distinct active site mutations (e.g., F198V) compared to pNPG or MUG. Its elevated Km in plant systems ensures broad linear ranges, preventing substrate depletion. Essential for GH1 family structure-function analysis and transglycosylation workflows.

Molecular Formula C12H15NO8
Molecular Weight 301.25 g/mol
CAS No. 2816-24-2
Cat. No. B1347039
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Nitrophenyl b-D-glucopyranoside
CAS2816-24-2
Synonyms2-nitrophenyl-beta-D-glucopyranoside
2-NP-beta-Glc
ortho-nitrophenyl-beta-D-glucopyranoside
Molecular FormulaC12H15NO8
Molecular Weight301.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O)O
InChIInChI=1S/C12H15NO8/c14-5-8-9(15)10(16)11(17)12(21-8)20-7-4-2-1-3-6(7)13(18)19/h1-4,8-12,14-17H,5H2/t8-,9-,10+,11-,12-/m1/s1
InChIKeyKUWPCJHYPSUOFW-RMPHRYRLSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Nitrophenyl β-D-glucopyranoside (CAS 2816-24-2) Substrate Selection Guide for β-Glucosidase Assays


2-Nitrophenyl β-D-glucopyranoside (2NPG, oNPG) is a synthetic chromogenic aryl-β-D-glucopyranoside substrate [1]. Upon enzymatic hydrolysis by β-glucosidase (EC 3.2.1.21), it releases the chromophore 2-nitrophenol (oNP), enabling facile, continuous spectrophotometric detection at approximately 405–420 nm . Its primary application lies in the quantitative measurement of β-glucosidase activity across diverse biological systems, including microbial fermentation monitoring, plant biochemistry, and enzyme engineering programs [1].

Risks of Generic Substitution in 2-Nitrophenyl β-D-glucopyranoside Procurement


Interchanging 2NPG with other chromogenic β-glucosidase substrates like 4-nitrophenyl β-D-glucopyranoside (pNPG) or 4-methylumbelliferyl β-D-glucopyranoside (MUG) is scientifically invalid without rigorous re-validation. β-Glucosidases exhibit pronounced substrate specificity dictated by aglycone recognition at the enzyme active site; substituent position and electronic character on the aromatic leaving group directly modulate binding affinity (Km) and turnover (kcat) in a species- and isoform-dependent manner [1][2]. Mutagenesis studies further demonstrate that active site architecture discriminates between ortho- and para-nitrophenyl derivatives, rendering kinetic parameters non-transferable and undermining assay reproducibility when substrates are swapped without full recalibration [1][2].

Quantitative Differentiation Evidence: 2-Nitrophenyl β-D-glucopyranoside vs. Alternative β-Glucosidase Substrates


Higher Affinity for 2NPG Relative to pNPG in Physarum polycephalum β-Glucosidase Isoforms

In a direct head-to-head comparison using purified β-glucosidase isoforms from Physarum polycephalum, the 230 kDa form exhibited a 1.73-fold higher affinity (lower Km) for 2-nitrophenyl β-D-glucopyranoside compared to 4-nitrophenyl β-D-glucopyranoside [1]. This demonstrates isoform-dependent preferential binding of the ortho-substituted substrate over the para-substituted analog.

Enzyme kinetics Myxomycete biochemistry Substrate specificity

Equivalent Affinity for 2NPG and pNPG in Physarum polycephalum 130 kDa Isoform

Contrasting with the 230 kDa isoform, the 130 kDa β-glucosidase isoform from the same organism shows no discrimination between ortho- and para-substituted substrates, with identical Km values of 0.1 mM for both 2-nitrophenyl β-D-glucopyranoside and 4-nitrophenyl β-D-glucopyranoside [1]. This isoform-specific substrate tolerance highlights that 2NPG provides a kinetically indistinguishable alternative to pNPG in this particular enzyme context.

Enzyme kinetics Isoform comparison Substrate selectivity

Substrate-Discriminating Mutagenesis in Maize β-Glucosidase: 2NPG vs. pNPG vs. MUG

Site-directed mutagenesis of maize β-glucosidase (Zea mays) reveals distinct aglycone binding requirements for different chromogenic substrates. The F198V mutant exhibits only negligible activity toward 2-nitrophenyl β-D-glucopyranoside compared to wild-type enzyme, yet shows a 90% reduction in kcat for 4-methylumbelliferyl β-D-glucopyranoside hydrolysis and complete loss of activity toward 4-nitrophenyl β-D-glucopyranoside [1]. This differential impact demonstrates that the ortho-nitro group engages active site residues in a manner distinct from both para-nitro and 4-methylumbelliferyl leaving groups.

Enzyme engineering Aglycone specificity Structure-function relationship

Cross-Species Km Hierarchy in Zea mays: 2NPG vs. pNPG vs. MUG

In maize (Zea mays) β-glucosidase, 2-nitrophenyl β-D-glucopyranoside exhibits a Km of 1.64 mM, representing the highest Km among tested chromogenic substrates, whereas 4-nitrophenyl β-D-glucopyranoside shows a Km of 0.58 mM and 4-methylumbelliferyl β-D-glucopyranoside displays a Km of 0.143 mM [1]. This ranking (MUG < pNPG < 2NPG) reflects the enzyme's preference for the 4-methylumbelliferyl leaving group over both nitrophenyl derivatives, with ortho-nitrophenyl exhibiting the lowest affinity.

Plant biochemistry Substrate profiling Enzyme kinetics

Thermostable Enzyme Context: Comparable Catalytic Efficiency for 2NPG and pNPG

Kinetic characterization of a thermostable β-glucosidase (EC 3.2.1.B28) reveals comparable catalytic efficiency (kcat/Km) for both 2-nitrophenyl β-D-glucopyranoside and 4-nitrophenyl β-D-glucopyranoside under optimal conditions. The wild-type enzyme exhibits a kcat/Km of 6480 mM⁻¹s⁻¹ for 2NPG at pH 6.5, 65°C, compared to 7337 mM⁻¹s⁻¹ for pNPG at pH 5.0, 90°C [1]. While the slightly different assay conditions preclude direct numerical comparison, the similar order of magnitude indicates that both substrates are processed with comparable catalytic proficiency by thermophilic β-glucosidases.

Thermophilic enzymes Biocatalysis Enzyme kinetics

Transglycosylation Donor Capability in Engineered β-Glycosidases

In engineered β-glycosidase systems (EC 3.2.1.B26), 2-nitrophenyl β-D-glucopyranoside serves as an effective glycosyl donor for transglycosylation reactions. The mutant enzyme E387G utilizes 2NPG as a donor substrate with aryl and alkyl mono- and disaccharide acceptors to form β-1→3 and β-1→4 linked disaccharides, whereas the wild-type enzyme shows negligible transglycosylation activity with this substrate [1]. In contrast, alternative nitrophenyl glycosides show variable donor efficiencies depending on the acceptor pairing and reaction conditions.

Enzyme engineering Carbohydrate synthesis Transglycosylation

Procurement-Guided Application Scenarios for 2-Nitrophenyl β-D-glucopyranoside (CAS 2816-24-2)


Isoform-Specific β-Glucosidase Characterization in Myxomycetes

Based on the differential Km values observed in Physarum polycephalum isoforms [1], 2NPG is the substrate of choice for discriminating between the 130 kDa (Km = 0.1 mM) and 230 kDa (Km = 0.11 mM) β-glucosidase forms. The 230 kDa isoform's 1.73-fold higher affinity for 2NPG over pNPG provides a functional fingerprint for isoform identification in crude or partially purified preparations. Procure 2NPG when isoform profiling or membrane-bound β-glucosidase characterization in slime molds is the primary research objective.

Active Site Architecture Probing via Mutagenesis Screening

The F198V mutant data from maize β-glucosidase demonstrates that 2NPG reports on a distinct aglycone binding pocket region compared to pNPG and MUG [1]. Researchers conducting site-directed mutagenesis or directed evolution campaigns on GH1 family β-glucosidases should include 2NPG in substrate panels to fully map active site topography. Its differential sensitivity to mutations that spare or eliminate activity on para-substituted substrates makes it an essential tool for comprehensive structure-function analysis.

Plant β-Glucosidase Assays Requiring Extended Linear Range

In maize and related monocot systems, 2NPG exhibits a Km of 1.64 mM, substantially higher than pNPG (0.58 mM) and MUG (0.143 mM) [1]. This elevated Km translates to a broader linear range at higher substrate concentrations, reducing the risk of substrate depletion artifacts in endpoint assays. Procure 2NPG for plant β-glucosidase quantification when assay protocols require robust signal linearity over extended incubation periods or when screening crude plant extracts with unknown enzyme concentrations.

Mutant-Enabled Enzymatic Glycosylation for Disaccharide Synthesis

Engineered β-glycosidases such as the E387G mutant utilize 2NPG as a competent glycosyl donor in transglycosylation reactions, enabling the synthesis of β-linked disaccharides when paired with appropriate acceptors [1]. For carbohydrate chemists and synthetic biologists developing chemo-enzymatic routes to glycosides, 2NPG represents a specialized donor substrate that may provide regioselectivity or yield advantages over pNPG in specific mutant enzyme systems. Procure 2NPG when the synthetic workflow involves β-glycosidase mutants with documented transglycosylation activity on ortho-nitrophenyl donors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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